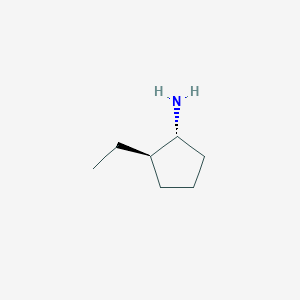

trans-2-Ethylcyclopentanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-ethylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-6-4-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMPCBSRNCHHKO-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to trans-2-Ethylcyclopentanamine (CAS 80864-16-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-2-Ethylcyclopentanamine, a substituted cycloalkylamine of interest in synthetic and medicinal chemistry. Due to the limited availability of public data for this specific molecule, this document synthesizes confirmed information with expert analysis of analogous compounds to present a predictive and practical resource for researchers.

Molecular and Physicochemical Profile

This compound is a chiral secondary amine featuring an ethyl group and an amino group on a cyclopentane ring, with the substituents in a trans configuration. This structural arrangement has implications for its stereochemistry, reactivity, and potential biological activity.

Table 1: Core Molecular and Physical Properties

| Property | Value | Source/Method |

| CAS Number | 80864-16-0 | Sigma-Aldrich |

| Molecular Formula | C₇H₁₅N | Sigma-Aldrich |

| Molecular Weight | 113.20 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Predicted LogP | 1.85 | ChemBridge[2] |

| Predicted Boiling Point | ~150-160 °C | Inferred from analogous compounds |

| Predicted Density | ~0.85-0.88 g/mL | Inferred from analogous compounds |

| Predicted Refractive Index | ~1.45-1.46 | Inferred from analogous compounds |

Note: Boiling point, density, and refractive index are estimations based on structurally similar compounds due to the absence of specific experimental data for CAS 80864-16-0.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chirality and diastereotopic protons of the cyclopentane ring. Key expected signals include:

-

-NH₂ Protons: A broad singlet, typically in the range of 1.0-3.0 ppm, which is exchangeable with D₂O.[3]

-

Ethyl Group (-CH₂CH₃): A triplet corresponding to the methyl protons and a quartet for the methylene protons.

-

Cyclopentane Ring Protons: A series of complex multiplets for the methine and methylene protons on the cyclopentane ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would likely show seven distinct signals corresponding to each carbon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic peaks for the amine and alkyl functionalities:

-

N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl and cyclopentyl groups.

-

N-H Bend: A medium absorption around 1590-1650 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization would likely show a molecular ion peak (M⁺) at m/z = 113. Key fragmentation patterns for cyclic amines would be expected, including alpha-cleavage resulting in the loss of the ethyl group.

Synthesis and Stereochemistry

A definitive, published synthetic protocol for this compound is not available. However, a plausible and stereocontrolled synthesis can be designed based on established methodologies for related 2-substituted cyclopentylamines. A logical approach would involve the stereoselective reduction of a suitable precursor, such as an oxime or imine derived from 2-ethylcyclopentanone.

Proposed Synthetic Pathway: Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination. The synthesis of this compound could be approached via the reaction of 2-ethylcyclopentanone with an ammonia source, followed by reduction. The stereoselectivity of the reduction step is crucial for obtaining the desired trans isomer.

Caption: Proposed synthesis via reductive amination.

Experimental Protocol (Hypothetical):

-

Imine Formation: 2-Ethylcyclopentanone is dissolved in a suitable solvent (e.g., methanol) and treated with an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). The reaction is stirred, often with a dehydrating agent, to drive the formation of the corresponding imine.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [NaBH(OAc)₃], is added to the reaction mixture. These reagents are known to be effective for the reduction of imines in the presence of ketones. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the product.

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by distillation or column chromatography, to isolate this compound.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific drugs in the market containing the this compound scaffold, the broader class of substituted cyclopentylamines is of significant interest in medicinal chemistry. The cyclopentane ring is a common motif in drug molecules, often serving as a rigid scaffold to orient functional groups for optimal interaction with biological targets.[4]

The introduction of an ethyl group at the 2-position, in a trans configuration relative to the amine, provides a specific three-dimensional structure that can be explored for its potential to:

-

Enhance Binding Affinity: The defined stereochemistry can lead to more specific and higher-affinity interactions with protein binding pockets.

-

Improve Pharmacokinetic Properties: The lipophilic ethyl group can influence properties such as cell permeability and metabolic stability.

-

Serve as a Building Block: This molecule can be a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory agents and CNS-active compounds.[5]

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the data for the isomeric N-ethylcyclopentanamine, it should be handled with care. N-ethylcyclopentanamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] Therefore, it is prudent to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound is a chiral amine with potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is scarce, its properties and reactivity can be reasonably predicted based on analogous structures. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and development.

References

-

PubChem. N-Ethylcyclopentanamine. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis...[Link]

-

D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PMC. [Link]

-

D'yakonov, V. A., et al. (2006). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. PubMed. [Link]

Sources

- 1. N-Ethylcyclopentanamine | C7H15N | CID 558581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. You are being redirected... [hit2lead.com]

- 3. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

(1R,2R)-2-ethylcyclopentanamine chemical structure

An In-Depth Technical Guide to the Stereospecific Synthesis and Characterization of (1R,2R)-2-Ethylcyclopentanamine

Abstract

Chiral cyclic amines are foundational scaffolds in modern medicinal chemistry and asymmetric synthesis, where precise stereochemical control is paramount for achieving desired biological activity and selectivity.[1] This guide focuses on (1R,2R)-2-ethylcyclopentanamine, a chiral primary amine characterized by a five-membered carbocyclic ring with a trans relationship between the amino and ethyl substituents. Given the sparse specific literature for this exact molecule, this document serves as a comprehensive technical framework for its stereospecific synthesis, purification, and structural elucidation. We will explore logical synthetic strategies, present detailed, field-proven experimental protocols, and outline the necessary analytical techniques for unambiguous characterization, providing researchers and drug development professionals with a robust roadmap for accessing and validating this and structurally related chiral building blocks.

Molecular Structure and Physicochemical Properties

The structural definition of (1R,2R)-2-ethylcyclopentanamine dictates a specific three-dimensional arrangement of its substituents. The International Union of Pure and Applied Chemistry (IUPAC) name specifies a cyclopentane ring as the core. The locants indicate that an ethyl group is at position 2 and an amino group is at position 1. Crucially, the stereochemical descriptors (1R, 2R) define the absolute configuration at these two chiral centers, resulting in a trans orientation where the two substituents lie on opposite faces of the cyclopentane ring. This defined stereochemistry is critical, as different isomers can exhibit vastly different biological interactions and therapeutic effects.[2][3]

Predicted Physicochemical Data

| Property | Predicted Value | Source of Methodology |

| Molecular Formula | C₇H₁₅N | - |

| Molecular Weight | 113.20 g/mol | PubChem[4][5] |

| XLogP3 | 1.8 | PubChem[4][5] |

| Hydrogen Bond Donor Count | 1 | PubChem[4][5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4][5] |

| Rotatable Bond Count | 2 | PubChem[4][5] |

| Topological Polar Surface Area | 26.0 Ų | PubChem[4][5] |

Structural Visualization

A clear visualization of the molecule's connectivity and stereochemistry is fundamental.

Caption: 2D representation of (1R,2R)-2-ethylcyclopentanamine.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of a specific stereoisomer requires a carefully planned approach. A retrosynthetic analysis reveals that a key precursor is 2-ethylcyclopentanone.[5] From this intermediate, three primary strategies emerge, each with distinct advantages and challenges.

Caption: Retrosynthetic analysis for (1R,2R)-2-ethylcyclopentanamine.

-

Reductive Amination of a Chiral Precursor : This is often the most direct route if a stereochemically pure ketone precursor, such as (R)-2-ethylcyclopentanone, is available.[5]

-

Chiral Resolution of a Racemic Mixture : This classic and robust method involves synthesizing the racemic amine and separating the enantiomers by forming diastereomeric salts with a chiral resolving agent.[3][6] This approach is valuable when an enantioselective synthesis is low-yielding or difficult to develop.

-

Asymmetric Synthesis from an Achiral Precursor : This modern approach involves using a chiral catalyst or auxiliary to induce stereoselectivity in a reaction starting from an achiral material like 2-ethylcyclopentenone.[7][8]

For this guide, we will detail the chiral resolution pathway, as it is a widely applicable and reliable method for obtaining enantiomerically pure amines.

Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps and justifications rooted in established chemical principles.

Protocol: Synthesis of Racemic trans-2-Ethylcyclopentanamine

This two-step procedure first forms an oxime from 2-ethylcyclopentanone, which is then reduced to the primary amine. The reduction step often yields a mixture of cis and trans isomers, which must be separated.

Workflow: Synthesis of Racemic Amine

Caption: Workflow for the synthesis of the racemic precursor.

Methodology:

-

Oxime Formation:

-

To a solution of 2-ethylcyclopentanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude oxime, which can often be used directly in the next step.

-

Causality: Pyridine acts as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride, driving the condensation reaction forward.

-

-

Catalytic Hydrogenation:

-

Dissolve the crude oxime in ethanol containing a small amount of acetic acid (catalytic).

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

-

Causality: The hydrogenation of the C=N bond is the key reduction step. Acetic acid helps maintain an acidic environment which can facilitate the reduction. The stereochemical outcome (cis vs. trans) is influenced by the catalyst and substrate presentation to the catalyst surface.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure. The resulting residue contains a mixture of cis and trans isomers of 2-ethylcyclopentanamine.

-

-

Isomer Purification:

-

Purify the crude amine mixture using flash column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol with 1% triethylamine) is typically effective.

-

Causality: The cis and trans diastereomers have different physical properties and will exhibit different retention factors on silica gel, allowing for their separation.[3] Triethylamine is added to the eluent to prevent peak tailing of the basic amine on the acidic silica gel.

-

Protocol: Chiral Resolution of rac-trans-2-Ethylcyclopentanamine

This protocol uses an enantiomerically pure chiral acid to form a pair of diastereomeric salts, which can be separated by fractional crystallization.

Workflow: Chiral Resolution

Caption: Workflow for the chiral resolution of a racemic amine.

Methodology:

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound (1.0 eq) in methanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of warm methanol.

-

Causality: Using 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one enantiomer of the amine can crystallize as a salt, leaving the other in solution and often leading to higher purity in the first crop of crystals.

-

Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.

-

Gently heat the mixture until a clear solution is obtained, adding a small amount of water if necessary to aid dissolution.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to maximize crystal formation.

-

Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Causality: The two diastereomeric salts—(1R,2R)-amine•(2R,3R)-tartrate and (1S,2S)-amine•(2R,3R)-tartrate—have different solubilities.[3] Slow cooling promotes the selective crystallization of the less soluble diastereomer, which is the physical basis for the separation.

-

-

Liberation of the Free Amine:

-

Suspend the collected crystals in water and add 2M sodium hydroxide solution until the pH is >12.

-

Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over anhydrous K₂CO₃ (a basic drying agent suitable for amines), filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched (1R,2R)-2-ethylcyclopentanamine.

-

The enantiomeric excess (e.e.) of the product must be determined analytically (see Section 4.4). The crystallization process can be repeated to improve purity.

-

Structural Elucidation and Purity Assessment

Unambiguous confirmation of the structure and stereochemical purity requires a combination of spectroscopic and chromatographic techniques.[9][10] The data presented below are hypothetical but represent the expected results for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the carbon-hydrogen framework of the molecule.[9]

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~3.10 | m |

| ~1.90 - 1.40 | m |

| ~1.25 | s (br) |

| ~0.90 | t |

Rationale: The proton on the carbon bearing the amine (H-1) is expected to be the most downfield of the aliphatic protons due to the electron-withdrawing effect of the nitrogen atom. The amine protons themselves often appear as a broad singlet and can exchange with deuterium if D₂O is added.[11]

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition.[9]

| Technique | Parameter | Expected Value |

| HRMS (ESI+) | [M+H]⁺ Calculated | 114.1283 |

| HRMS (ESI+) | [M+H]⁺ Found | 114.1281 (example) |

| LRMS (EI) | Major Fragments | m/z 98 (loss of NH₂), 84 (loss of ethyl) |

Rationale: High-Resolution Mass Spectrometry (HRMS) confirms the elemental formula by providing a highly accurate mass measurement. Electron Impact (EI) MS would show characteristic fragmentation patterns resulting from the loss of the amine and ethyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.[12]

| Vibrational Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretch (primary amine, two bands) |

| 2850 - 2960 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (scissoring) |

Rationale: The most characteristic signals for a primary amine are the two N-H stretching bands in the 3300-3400 cm⁻¹ region and the N-H bending vibration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity (e.e.) of the final product.

Protocol Outline:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® or Chiralcel®.[13]

-

Mobile Phase: Typically a normal-phase eluent like Hexane/Isopropanol (e.g., 90:10 v/v) containing a small amount of a basic additive (0.1% diethylamine).[13]

-

Rationale: The basic additive is crucial to prevent strong interactions between the amine and residual acidic silanol groups on the silica support, ensuring good peak shape.[13] The chiral stationary phase provides a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

-

Detection: UV detector at a low wavelength (e.g., 210 nm).

-

Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Potential Applications and Future Directions

While specific applications for (1R,2R)-2-ethylcyclopentanamine are not documented, its structural motifs are present in numerous biologically active molecules.

-

Pharmaceutical Scaffolds: Substituted cyclopentane and cyclohexylamine derivatives are known to interact with the central nervous system, often as antagonists for receptors like the N-methyl-D-aspartate (NMDA) receptor.[2][14] Derivatives have also been investigated for antidepressant and anti-inflammatory activities.[15][16]

-

Chiral Building Blocks: As an enantiomerically pure primary amine, it is a valuable intermediate for asymmetric synthesis. It can be used as a chiral auxiliary or as a starting material for the synthesis of more complex chiral ligands, catalysts, or drug candidates.[1]

Future research should focus on developing a highly efficient asymmetric synthesis to avoid the often lower-yielding classical resolution step. Furthermore, screening (1R,2R)-2-ethylcyclopentanamine and its derivatives for biological activity, particularly in neuropharmacology and inflammation, could uncover novel therapeutic potential.

Conclusion

This guide provides a comprehensive technical framework for the synthesis and characterization of (1R,2R)-2-ethylcyclopentanamine. By leveraging established principles of organic chemistry, we have outlined a reliable pathway via chiral resolution of a racemic precursor synthesized from 2-ethylcyclopentanone. The detailed protocols for synthesis, purification, and multi-faceted structural analysis (NMR, MS, IR, and Chiral HPLC) constitute a complete and self-validating system for researchers. This structured approach enables the confident production and verification of this valuable chiral building block, paving the way for its use in drug discovery and materials science.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20202298, 2-Ethylcyclopenten-1-amine. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 144496388, (2R)-1-ethyl-2-propylcyclopentane. PubChem. [Link]

-

U.S. Environmental Protection Agency. Substance Details for DTXSID2075055, Cyclopentane, 1-ethyl-2-methyl-, (1R,2R)-rel-. SRS | US EPA. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12546143, (R)-2-ethylcyclopentanone. PubChem. [Link]

-

Yardley, J. P., et al. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

-

Al-Obaid, A. M., et al. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Archiv der Pharmazie. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

-

Organic Chemistry Portal. Cyclopentenone synthesis. Organic Chemistry Portal. [Link]

-

Gicquel, T., et al. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. Cyclopentane synthesis. Organic Chemistry Portal. [Link]

- Google Patents. WO2013007371A2 - Kinetic resolution of chiral amines.

-

Wadamoto, M., et al. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. PMC. [Link]

-

McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Gicquel, T., et al. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. [Link]

- Google Patents. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.

-

Pearson. Two stereoisomers are obtained from the reaction of cyclopentene oxide and dimethylamine. Pearson+. [Link]

-

Al-Amiery, A. A., et al. Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]

-

LibreTexts, Chemistry. 4: Organic Compounds - Cycloalkanes and their Stereochemistry. Chemistry LibreTexts. [Link]

-

Zhang, Z., et al. Enantioselective synthesis of 2-substituted bicyclo[1.1.1]pentanes via sequential asymmetric imine addition of bicyclo[1.1.0]butanes and skeletal editing. ResearchGate. [Link]

- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Landrie, C. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell. [Link]

-

Orlińska, B., et al. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

-

Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. Organic Syntheses. [Link]

-

Organic Chemistry Portal. Cyclopentene synthesis. Organic Chemistry Portal. [Link]

-

Khan, M. A., et al. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PMC. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. Doc Brown's Chemistry. [Link]

-

LibreTexts, Chemistry. 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

-

Hayashi, Y., et al. Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Organic Letters. [Link].gov/20726532/)

Sources

- 1. Buy (1R,2R)-2-Ethylcyclohexan-1-amine | 2164-24-1 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Ethylcyclopenten-1-amine | C7H13N | CID 20202298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-ethylcyclopentanone | C7H12O | CID 12546143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Cyclopentenone synthesis [organic-chemistry.org]

- 8. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lehigh.edu [lehigh.edu]

- 11. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-2-Ethylcyclopentan-1-amine: Technical Profile & Synthesis Guide

Executive Summary

trans-2-Ethylcyclopentan-1-amine (CAS: 80864-16-0 ) is a chiral, saturated cyclic amine utilized as a high-value scaffold in medicinal chemistry.[1][2][3][4] With a molecular weight of 113.20 g/mol and the formula C

Chemical Identity & Physicochemical Profile[5][6][7][8]

The compound is defined by a cyclopentane ring substituted at the 1- and 2-positions, with the amine and ethyl groups residing on opposite faces of the ring plane (trans-configuration).

Core Data Table[9]

| Property | Value |

| Chemical Name | trans-2-Ethylcyclopentan-1-amine |

| CAS Registry Number | 80864-16-0 |

| Molecular Formula | C |

| Molecular Weight | 113.20 g/mol |

| Exact Mass | 113.1204 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point (Predicted) | ~145–150 °C (at 760 mmHg) |

| Density (Predicted) | ~0.84 g/cm³ |

| pKa (Predicted) | 10.5 ± 0.5 (Conjugate acid) |

| LogP (Predicted) | 1.95 ± 0.3 |

Stereochemical Configuration

The trans stereochemistry indicates that the C1-amino group and the C2-ethyl group are on opposite sides of the ring. In the preferred envelope conformation of cyclopentane, this typically places the bulky substituents in a pseudo-diequatorial orientation to minimize 1,2-steric strain, making the trans isomer thermodynamically more stable than the cis isomer.

Synthetic Pathways & Manufacturing[9]

The synthesis of trans-2-ethylcyclopentan-1-amine is generally achieved through the reductive amination of 2-ethylcyclopentan-1-one . The choice of reducing agent and conditions dictates the diastereomeric ratio (cis/trans).

Reaction Scheme

The following Graphviz diagram illustrates the primary synthetic route, highlighting the thermodynamic equilibration that favors the trans product.

Figure 1: Synthetic pathway emphasizing the thermodynamic control required to access the trans-isomer.

Experimental Protocol: Reductive Amination (Thermodynamic Control)

To maximize the yield of the trans isomer, a metal-dissolving reduction or catalytic hydrogenation at elevated temperatures is preferred over hydride reagents (which often favor the cis isomer via kinetic attack from the less hindered face).

Protocol Steps:

-

Imine Formation: Charge a high-pressure reactor with 2-ethylcyclopentanone (1.0 eq), Methanol (10 vol), and anhydrous Ammonia (5.0 eq) or Ammonium Acetate (5.0 eq). Stir for 2 hours at room temperature.

-

Hydrogenation: Add Raney Nickel or 5% Pd/C (10 wt% loading). Pressurize with Hydrogen gas (50 bar) and heat to 80–100 °C.

-

Workup: Filter the catalyst through a celite pad. Concentrate the filtrate under reduced pressure.

-

Purification (Acid-Base Extraction):

-

Dissolve residue in Methyl tert-butyl ether (MTBE).

-

Extract with 1N HCl (aq). The amine moves to the aqueous phase; non-basic impurities remain in organic.

-

Basify the aqueous layer to pH >12 with 4N NaOH.

-

Extract back into MTBE, dry over MgSO

, and concentrate.

-

-

Salt Formation (Optional for high purity): Dissolve the free base in ethanol and add HCl in dioxane. The trans-2-ethylcyclopentan-1-amine hydrochloride salt often crystallizes more readily than the cis salt, allowing for further diastereomeric enrichment.

Analytical Characterization

Validating the identity and purity of CAS 80864-16-0 requires distinguishing it from the cis isomer.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

-

2.8–3.2 ppm (m, 1H, H-1): The methine proton alpha to the amine. In the trans isomer, the coupling constants (

- 0.85–0.95 ppm (t, 3H): Methyl group of the ethyl chain.

-

2.8–3.2 ppm (m, 1H, H-1): The methine proton alpha to the amine. In the trans isomer, the coupling constants (

-

NOE (Nuclear Overhauser Effect): This is the definitive test.

-

Trans: Irradiation of H-1 should show minimal or no NOE enhancement of H-2 (the proton at the ethyl attachment site) because they are on opposite faces.

-

Cis: Strong NOE enhancement between H-1 and H-2.

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Parent Ion: [M+H]

= 114.13 m/z. -

Fragmentation: Loss of ammonia (

, -17) to give m/z 97 is common.

Applications in Drug Discovery[9]

Privileged Scaffold

The trans-2-ethylcyclopentyl amine motif is a "privileged scaffold" used to modulate the physicochemical properties of drug candidates without significantly increasing molecular weight.

-

Conformational Restriction: Unlike a linear heptylamine, the cyclopentane ring locks the ethyl and amine groups into specific vectors, reducing the entropic penalty upon binding to a receptor.

-

Lipophilicity Tuning: The ethyl group increases lipophilicity (LogP ~1.95) compared to the methyl analog, improving blood-brain barrier (BBB) penetration for CNS targets.

Target Classes

-

GPCR Antagonists: Used in the design of Chemokine Receptor (e.g., CCR2) antagonists where the cyclic amine mimics the pyrrolidine or piperidine rings found in natural ligands.

-

Kinase Inhibitors: Serves as a solvent-exposed tail to improve solubility and pharmacokinetic profiles.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20202298, 2-Ethylcyclopentan-1-amine. Retrieved from [Link]

- Moriguchi, I., Hirono, S., Liu, Q., Nakagome, I., & Matsushita, Y. (1992).Simple method of calculating octanol/water partition coefficient. Chemical and Pharmaceutical Bulletin, 40(1), 127-130. (Basis for LogP prediction).

Sources

- 1. 59082-16-5|3-Ethylpentan-2-amine|BLD Pharm [bldpharm.com]

- 2. 52430-83-8|3-Methylcyclopentan-1-amine|BLD Pharm [bldpharm.com]

- 3. 598-74-3|1,2-Dimethylpropylamine|BLD Pharm [bldpharm.com]

- 4. 6053-81-2|(Aminomethyl)cyclopentane|BLD Pharm [bldpharm.com]

- 5. PubChemLite - C7H15NS - Explore [pubchemlite.lcsb.uni.lu]

- 6. Cyclopentanone synthesis [organic-chemistry.org]

trans-2-Ethylcyclopentanamine: Stereochemical Architecture and Synthetic Methodologies

Executive Summary & Structural Definition

trans-2-Ethylcyclopentanamine represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted pharmacophore in the design of neuraminidase inhibitors, GPCR ligands, and substance P antagonists. Unlike its acyclic counterparts, the cyclopentane ring locks the ethyl and amine substituents into specific spatial vectors, influencing receptor binding affinity and metabolic stability.

This guide addresses the primary challenge in working with this molecule: Stereocontrol.

The term "trans" refers to the relative configuration where the amino group (-NH

-

(1R,2R)-2-ethylcyclopentanamine

-

(1S,2S)-2-ethylcyclopentanamine

Technical Note: The cis isomer corresponds to the (1R,2S) and (1S,2R) configurations. In drug development, separating the trans-racemate from the cis-diastereomer is the first critical purification step, followed by chiral resolution.

Stereochemical Analysis & Conformational Dynamics

The Cahn-Ingold-Prelog (CIP) Assignment

To ensure regulatory compliance in documentation, the absolute configuration must be assigned correctly.

-

C1 (Amine bearing): N > C2 > C5 > H.

-

C2 (Ethyl bearing): C1 > Ethyl > C3 > H.

In the trans configuration, the lowest priority groups (Hydrogens) are on opposite sides.

-

Isomer A: (1R,2R)

-

Isomer B: (1S,2S)[1]

Conformational Mobility (Pseudorotation)

Unlike cyclohexane, which locks into a rigid chair, the cyclopentane ring undergoes pseudorotation .[2] The ring puckers to relieve torsional strain (eclipsing interactions).[3]

-

Envelope (

) and Half-Chair ( -

In trans-1,2-disubstituted cyclopentanes, the substituents prefer a pseudo-diequatorial orientation to minimize 1,2-steric repulsion. This makes the trans isomer generally more thermodynamically stable than the cis isomer (which suffers from pseudo-axial/equatorial clashes), a property we exploit in equilibration synthesis.

Visualizing the Isomer Space

The following diagram maps the stereochemical hierarchy of 2-ethylcyclopentanamine.

Figure 1: Stereochemical hierarchy of 2-ethylcyclopentanamine. The trans-isomer (red) is the primary target for this guide, resolvable into two enantiomers (green).

Synthetic Methodologies

We present three protocols ranging from bulk industrial access to high-precision stereoselective synthesis.

Method A: Reductive Amination (The "Workhorse" Route)

Best for: Bulk material generation where diastereomeric separation (chromatography) is acceptable. Mechanism: Condensation of 2-ethylcyclopentanone with ammonia/hydroxylamine followed by reduction.

-

Imine Formation: React 2-ethylcyclopentanone with hydroxylamine hydrochloride in NaOAc/MeOH to form the oxime.

-

Reduction: Hydrogenation (H

, Raney Ni or Pd/C) or Hydride reduction (LiAlH-

Critical Insight: Reduction of the oxime often favors the cis isomer (kinetic control) due to catalyst approach from the less hindered face.

-

-

Equilibration (The "Trans" Fix): To maximize trans yield, treat the crude amine mixture with a base (e.g., t-BuOK in t-BuOH) under reflux. This thermodynamically equilibrates the mixture, enriching the trans isomer (ratio improves from ~30:70 to ~80:20).

Method B: Aziridine Ring Opening (High Stereospecificity)

Best for: High-value pharmaceutical intermediates requiring >95% trans selectivity. Source: Adapted from protocols for trans-2-aminocyclopentylcarbamates [1].

Protocol:

-

Starting Material: Cyclopentene.[4]

-

Aziridination: React with Chloramine-T or Iodine/Sulfonamide to form the bicyclic aziridine.

-

Nucleophilic Attack: Open the aziridine ring using an ethyl organometallic reagent (e.g., EtMgBr or Et

CuLi).-

Stereo-Logic: The nucleophile attacks from the backside (S

2), mandating an anti-relationship between the nitrogen and the incoming ethyl group. This guarantees the trans configuration.

-

Method C: Enzymatic Kinetic Resolution

Best for: Obtaining enantiopure (1R,2R) or (1S,2S) from the racemic trans mixture.

Protocol:

-

Acylation: Dissolve racemic this compound in MTBE.

-

Enzyme: Add Candida antarctica Lipase B (CALB, immobilized).

-

Acyl Donor: Add Ethyl Acetate or Isopropyl Acetate.

-

Process: The enzyme selectively acylates the (1R,2R) enantiomer (typically), leaving the (1S,2S) amine free.

-

Separation: Acid/base extraction separates the neutral amide from the basic amine.

Experimental Workflow: Synthesis & Resolution

The following Graphviz diagram details the decision matrix for synthesizing the pure enantiomer.

Figure 2: Synthetic workflow from ketone precursor to resolved enantiomers via thermodynamic equilibration and enzymatic resolution.

Analytical Characterization

Validating the trans stereochemistry requires specific analytical techniques. Do not rely solely on retention time.

| Technique | Parameter | Observation for trans-Isomer | Observation for cis-Isomer |

| 1H NMR | Coupling ( | Generally smaller or indistinct in 5-rings due to flexibility. | Often larger, but unreliable alone. |

| NOESY 1D/2D | NOE Signal | Weak/Absent between H1 and H2. | Strong enhancement between H1 and H2 (spatial proximity). |

| 13C NMR | Chemical Shift | C1/C2 signals typically shifted upfield (shielded) compared to cis due to | Downfield shifts due to steric compression. |

| Chiral HPLC | Separation | Baseline separation on Chiralpak AD-H or IG columns. | Distinct retention times.[5] |

Self-Validating Protocol (NOE): To confirm your isolated product is trans:

-

Irradiate the H1 proton (alpha to nitrogen).

-

Observe the H2 proton (alpha to ethyl).

-

Result: If you see <1% NOE enhancement, you have the trans isomer. If you see >3% enhancement, you have the cis isomer.

Pharmacological Relevance

The this compound motif is not merely a linker; it is a "shape-shifter" inhibitor.

-

Neuraminidase Inhibitors: Used as a hydrophobic core to fill the P1 pocket of viral neuraminidase (similar to Peramivir structures) [2].

-

NK1 Antagonists: The ethyl group provides steric bulk that locks the amine into a bioactive conformation, preventing rapid metabolic deamination.

References

-

Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. Retrieved from [Link]

- Structure-based design of novel influenza neuraminidase inhibitors.Journal of Medicinal Chemistry. (General reference for cyclopentane scaffolds in drug design).

- Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines.Google Patents (EP2319825A1).

Sources

trans-2-Ethylcyclopentanamine vs cis-2-ethylcyclopentanamine differences

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologists Version: 1.0

Executive Summary

2-Ethylcyclopentanamine (CAS: 45592-46-9 for racemate) represents a critical scaffold in the synthesis of neuroactive agents, kinase inhibitors, and GPCR modulators. Unlike its methyl analog, the ethyl group introduces a higher degree of steric bulk (

This guide delineates the physicochemical, spectroscopic, and synthetic differences between the cis- (1R,2S / 1S,2R) and trans- (1R,2R / 1S,2S) diastereomers. Correct stereochemical assignment is paramount, as the ethyl group's orientation dictates binding affinity in lipophilic pockets (e.g., NK1 receptors, CDK4/6 inhibitors).

Structural & Conformational Analysis

Thermodynamic Stability

The cyclopentane ring is not planar; it adopts "envelope" or "half-chair" conformations to minimize torsional strain.

-

trans-Isomer: Generally more thermodynamically stable. The amino and ethyl groups can adopt a pseudo-diequatorial orientation, minimizing 1,2-steric repulsion.

-

cis-Isomer: Exhibits higher steric strain due to the pseudo-axial/equatorial interaction (gauche-like) between the ethyl side chain and the amine.

NMR Differentiation

Differentiation is achieved via

| Feature | cis-2-Ethylcyclopentanamine | trans-2-Ethylcyclopentanamine | Mechanistic Basis |

| H1-H2 Coupling ( | Smaller (~4–7 Hz) | Larger (~8–11 Hz) | Karplus relationship; cis dihedral angle is ~0-30°, trans is ~120-150° (pseudo-diaxial). |

| NOE Correlation | Strong (H1 | Weak / Absent | Spatial proximity of vicinal protons on the same face. |

| Upfield (Shielded) | Downfield (Deshielded) |

Critical Reference: The definitive assignment of these stereoisomers was established by Wiehl and Frahm (1986) , who utilized stereoselective reductive amination and NMR analysis to confirm configurations [1].

Synthetic Pathways & Resolution

The synthesis of 2-ethylcyclopentanamine typically proceeds via the reduction of 2-ethylcyclopentanone derivatives. The diastereoselectivity is controlled by the reducing agent and the intermediate (imine vs. enamine).

Synthesis Workflow (DOT Visualization)

Figure 1: Divergent synthetic pathways. Catalytic hydrogenation often favors the cis-isomer due to steric approach of hydrogen to the less hindered face of the alkene/imine, while dissolving metal reductions or thermodynamic equilibration favor the trans-isomer.

Experimental Protocol: Stereoselective Synthesis

Adapted from Wiehl & Frahm [1] and Patent Literature [2].

Method A: Preparation of (1R,2S)-2-Ethylcyclopentanamine (cis-enriched)

-

Imine Formation: React 2-ethylcyclopentanone (1.0 eq) with (S)-(-)-1-phenylethylamine (1.05 eq) in toluene with a Dean-Stark trap to remove water.

-

Reduction: Cool the imine solution to -78°C. Add LiAlH

(2.0 eq) in THF slowly. The hydride attacks from the less hindered face (opposite the ethyl group), favoring the cis relationship. -

Deprotection: Hydrogenolysis of the chiral auxiliary (Pd/OH

, H -

Purification: The cis isomer is often an oil. Convert to the Hydrochloride salt (HCl/Ether) for recrystallization.

Method B: Thermodynamic Equilibration (trans-selective)

-

Subject the cis-enriched mixture to high-temperature hydrogenation (Raney Ni, 100°C, 50 atm H

) or treat with Na/EtOH (dissolving metal reduction) to access the thermodynamic trans product.

Pharmacological & Functional Implications

Steric Exclusion in Binding Pockets

The "2-ethyl" group is a rigorous probe for steric tolerance in drug targets.

-

Kinase Inhibitors (e.g., CDK4/6): In pyrimidine-based inhibitors, the cis-configuration (1R,2S) often orients the ethyl group into a hydrophobic pocket (Val/Leu gatekeeper residues), whereas the trans-isomer may clash with the hinge region [3].

-

NK1 Antagonists: The ethyl group mimics the steric bulk of proline or isoleucine residues in peptide mimetics.

Lipophilicity and pKa

| Property | cis-Isomer | trans-Isomer | Impact |

| LogP (Predicted) | ~1.85 | ~1.95 | trans is slightly more lipophilic due to better solvation of the planar conformer. |

| pKa (Amine) | ~10.6 | ~10.7 | Minimal difference, but cis amine is more sterically hindered for metabolic conjugation (e.g., glucuronidation). |

Analytical Characterization Data

When characterizing your synthesized material, compare against these benchmarks:

-

Boiling Point: 158-160°C (racemate). cis and trans isomers typically differ by 2-5°C, with the cis isomer often boiling higher due to a larger molecular dipole moment (vectors of Ethyl and Amine do not cancel).

-

Mass Spectrometry: m/z = 113.2 [M+H]

. Fragmentation patterns are identical; separation must be chromatographic. -

Chromatographic Separation:

-

GC: Capillary column (DB-5 or HP-5). trans usually elutes before cis due to lower boiling point/polarity.

-

HPLC: Chiral stationary phases (e.g., Chiralpak AD-H) are required to separate enantiomers of the diastereomers.

-

References

-

Wiehl, W., & Frahm, A. W. (1986).[1] Stereoselektive Synthese von cis- und trans-2-substituierten Cyclopentylaminen. Chemische Berichte, 119(8), 2668–2677.

-

Pfizer Inc. (2021). Anti-proliferative agents for treating PAH. U.S. Patent 11,203,594.[2]

-

BenchChem. (2025). Differentiating Geometric Isomers: NMR Techniques.

Sources

Operationalizing Safety and Synthesis: A Technical Deep Dive into trans-2-Ethylcyclopentanamine

Document Control:

-

Target CAS: 80864-16-0 (trans-isomer specific)

-

Chemical Class: Cyclic Aliphatic Amine[1]

-

Version: 1.0 (Technical Whitepaper)

Chemical Identity & Stereochemical Significance

In medicinal chemistry, the conformational restriction offered by cyclic scaffolds is a critical tool for improving ligand-target binding affinity.[1] trans-2-Ethylcyclopentanamine represents a privileged scaffold where the ethyl group locks the amine functionality into a specific vector, distinct from its cis counterpart or the flexible acyclic analog (heptan-3-amine).

Structural Profile

-

IUPAC Name: trans-2-Ethylcyclopentan-1-amine

-

CAS Number: 80864-16-0[2]

-

Molecular Formula: C₇H₁₅N[1]

-

Molecular Weight: 113.20 g/mol [1]

-

Stereochemistry: The trans designation indicates the amino (-NH₂) and ethyl (-CH₂CH₃) groups are on opposite faces of the cyclopentane ring.[1] This creates a specific hydrophobic/polar vector essential for fitting into hydrophobic pockets in kinases or GPCRs.[1]

Physical Properties (Predicted/Analog-Based)

-

Appearance: Colorless to pale yellow liquid.[1]

-

Boiling Point: ~140–145°C (Estimated based on cyclopentanamine BP 107°C + methylene homologation).[1]

-

Density: ~0.84 g/mL.[1]

-

Solubility: Miscible with organic solvents (DCM, THF, MeOH); moderately soluble in water (inverse relationship with temperature due to hydrophobic ethyl chain).[1]

Critical Hazard Analysis (The SDS Core)

While vendor SDSs provide regulatory compliance, this section interprets those hazards into operational laboratory risks. As a low-molecular-weight primary aliphatic amine, this compound exhibits aggressive basicity and nucleophilicity.[1]

GHS Classification & Mechanistic Basis[1]

| Hazard Class | Category | Signal Word | H-Statement | Mechanistic Cause |

| Skin Corrosion | 1B | DANGER | H314: Causes severe skin burns and eye damage.[1] | High pKa (~10.[1]5) leads to saponification of skin lipids and protein denaturation.[1] |

| Flammable Liquid | 3 | WARNING | H226: Flammable liquid and vapor.[1][3] | Moderate vapor pressure combined with low flash point (<60°C).[1] |

| Acute Toxicity | 4 (Oral) | WARNING | H302: Harmful if swallowed.[1][4] | Systemic absorption; interference with neurotransmission (common in cyclic amines).[1] |

The Carbon Dioxide Trap (Air Sensitivity)

Unlike simple solvents, this compound is air-sensitive .[1] It reacts rapidly with atmospheric CO₂ to form solid carbamates (white crusts).[1]

-

Reaction:

-

Impact: This alters stoichiometry in synthesis and can clog syringe needles during transfer.[1]

Hazard Logic Visualization

Figure 1: Mechanistic link between the amine functional group, observed hazards, and required mitigation strategies.

Handling & Storage Protocols

Trustworthiness Check: The following protocols assume the material is stored under an inert atmosphere. If the liquid appears cloudy or has white solids, it has likely carbonated.[1]

Storage Architecture

-

Container: Amber glass with a PTFE-lined septum cap.[1]

-

Atmosphere: Argon or Nitrogen (Argon preferred due to higher density, blanketing the liquid).[1]

-

Temperature: 2–8°C. Cold storage reduces vapor pressure and slows oxidation.[1]

-

Secondary Containment: Polyethylene overpack to capture corrosive leaks.[1]

Safe Transfer Protocol (The "Oven-Dried" Standard)

Do not pour this chemical.[1] Use positive pressure transfer techniques.[1]

-

Preparation: Ensure all glassware (syringes, needles, flasks) is oven-dried (>120°C) and cooled under a stream of dry nitrogen.

-

Pressure Equalization: Insert a nitrogen balloon needle into the reagent bottle septum before withdrawing liquid to prevent a vacuum (which pulls in moist air).[1]

-

Withdrawal: Use a gas-tight syringe with a long needle (Deflected Point/Huber tip preferred to prevent coring septa).[1]

-

Transfer: Inject directly into the reaction vessel below the solvent line to minimize vapor release.

-

Cleanup: Immediately rinse the syringe with dilute HCl or acetic acid in acetone.[1] Caution: This will generate heat (exothermic neutralization).[1]

Synthetic Utility & Reaction Safety[1][4]

Researchers typically use this amine in reductive aminations or nucleophilic substitutions (SnAr).[1]

Maintaining Stereochemical Integrity

The trans geometry is stable under standard basic conditions.[1] However, avoid excessive heat with strong Lewis acids , which can promote epimerization to the thermodynamically different cis isomer depending on ring strain.[1]

Experimental Workflow: Amide Coupling

A common use case is coupling with a carboxylic acid.[1]

Reagents:

-

Acid (1.0 eq)[1]

-

This compound (1.1 eq)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (3.0 eq)[1]

-

Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step:

-

Activation: Dissolve Acid and HATU in DMF under N₂. Stir for 5 mins.

-

Addition: Add DIPEA. The solution may yellow.[1]

-

Amine Addition: Add this compound dropwise via syringe.

-

Why? Rapid addition can cause a localized exotherm, potentially degrading sensitive acid chlorides or activated esters.[1]

-

-

Monitoring: Monitor by LCMS. The amine is polar; if using reverse-phase, ensure the mobile phase pH is basic (ammonium bicarbonate) to retain the free amine, or acidic (formic acid) to see the M+H peak.[1]

-

Workup: Dilute with EtOAc. Wash with 1M HCl (removes unreacted amine into the aqueous layer) followed by Sat.[1] NaHCO₃ (removes unreacted acid).[1]

Synthesis & Purification Workflow

Figure 2: Acid-Base extraction logic for purifying the amine from non-basic impurities.

Emergency Response & Disposal

Exposure Response

-

Eye Contact: Immediate irrigation is vital.[1] The high pH causes rapid corneal opacification.[1] Rinse for 15 minutes minimum . Do not wait for a doctor to start rinsing.[1]

-

Skin Contact: Wash with soap and water.[1][4] Do not use solvent (ethanol/acetone) to wash skin, as this increases permeability and drives the amine deeper into the dermis.[1]

Spill Management

-

Evacuate: Vapors are irritating.[1]

-

PPE: Wear a respirator with an Amine/Organic Vapor cartridge (often green/black band).[1]

-

Neutralization: Do not wipe with paper towels (fire risk).[1] Cover spill with a 1:1 mixture of sand and sodium bisulfate (weak acid solid) or a commercial amine neutralizer.[1]

-

Disposal: Collect solids into a waste container labeled "Basic Organic Solids."

Waste Disposal[1]

-

Never pour down the drain.[1]

-

Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides, NOx).[1]

References

-

Sigma-Aldrich. (2024).[1] this compound Product Specification & CAS 80864-16-0.[1][2] Retrieved from

-

PubChem. (2024).[1] Compound Summary: Cyclopentanamine analogs and safety data. National Library of Medicine.[1] Retrieved from [1]

-

ECHA (European Chemicals Agency). (2023).[1] Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from [1]

-

Occupational Safety and Health Administration (OSHA). (2024).[1] Occupational Safety and Health Standards: Hazardous Materials (Amines). Retrieved from [1]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of trans-2-Ethylcyclopentanamine

Topic: Synthesis of trans-2-Ethylcyclopentanamine from ethylcyclopentanone Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

The synthesis of 1,2-disubstituted cyclopentylamines with high diastereocontrol is a recurring challenge in medicinal chemistry, particularly when the thermodynamically stable trans-isomer is required as a bioisostere for proline or other cyclic scaffolds. Direct reductive amination of 2-ethylcyclopentanone typically favors the cis-isomer (kinetic control) due to steric approach factors during catalytic hydrogenation. This application note details a robust, two-step protocol for synthesizing (±)-trans-2-ethylcyclopentanamine via an oxime intermediate, utilizing a dissolving metal reduction to enforce thermodynamic stereocontrol.

Strategic Analysis & Mechanistic Rationale

The Stereochemical Challenge

In five-membered rings, the distinction between cis and trans isomers is governed by torsional strain (eclipsing interactions) rather than the clear axial/equatorial preference seen in cyclohexanes.

-

Kinetic Product (cis): Catalytic hydrogenation (e.g.,

) of the imine/oxime typically occurs from the less hindered face (opposite the ethyl group), forcing the incoming amine to be cis to the ethyl group. -

Thermodynamic Product (trans): The trans-isomer minimizes torsional strain between the vicinal ethyl and amino groups. To access this, the reaction must proceed through a pathway allowing equilibration to the lower-energy conformer.

Selected Route: The Bouveault-Blanc Modification

We utilize the reduction of the oxime using Sodium metal in

-

Oximation: Quantitative conversion of ketone to oxime.

-

Dissolving Metal Reduction: The mechanism proceeds via Single Electron Transfer (SET). The intermediate radical anion is capable of inversion. Because the protonation steps are slower than the inversion, the system equilibrates to the thermodynamically preferred trans-orientation before the final C-N bond configuration is locked.

Reaction Pathway Visualization

Figure 1: Stereochemical pathway favoring the trans-isomer via dissolving metal reduction.

Experimental Protocols

Phase 1: Synthesis of 2-Ethylcyclopentanone Oxime

Objective: Convert the ketone to the oxime to activate the nitrogen center for reduction.

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount |

| 2-Ethylcyclopentanone | 112.17 | 1.0 | 11.2 g (100 mmol) |

| Hydroxylamine HCl | 69.49 | 1.5 | 10.4 g |

| Sodium Acetate (anhydrous) | 82.03 | 2.0 | 16.4 g |

| Ethanol (95%) | solvent | - | 100 mL |

Procedure:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Hydroxylamine HCl (10.4 g) and Sodium Acetate (16.4 g) in water (30 mL). Add Ethanol (100 mL) to the solution.

-

Addition: Add 2-Ethylcyclopentanone (11.2 g) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 2 hours. Monitor by TLC (20% EtOAc/Hexane; stain with -

Workup:

-

Evaporate the ethanol under reduced pressure.

-

Resuspend the residue in water (50 mL) and extract with Diethyl Ether (

mL). -

Wash combined organics with Brine (50 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Result: The oxime is typically obtained as a viscous oil or low-melting solid. Yield is generally >90%. Proceed directly to Phase 2 without column chromatography if purity is >95% by NMR.

Phase 2: Stereoselective Reduction to this compound

Objective: Reduce the oxime using Sodium in

Safety Critical: Sodium metal reacts violently with water. Ensure all glassware is dry.

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount |

| Oxime Intermediate | ~127.19 | 1.0 | 12.7 g (100 mmol) |

| Sodium Metal (cubes) | 22.99 | 10.0 | 23.0 g |

| n-Propanol (anhydrous) | solvent | - | 250 mL |

Procedure:

-

Setup: Equip a 1 L three-neck RBF with a robust mechanical stirrer (viscosity increases), a reflux condenser, and a nitrogen inlet. Place the flask in an oil bath (do not heat yet).

-

Solvation: Dissolve the Oxime (12.7 g) in

-Propanol (250 mL) and add to the flask. -

Reaction Initiation: Heat the solution to a gentle reflux.

-

Sodium Addition (The Critical Step):

-

Add Sodium metal cubes (~1 g pieces) cautiously through the side neck or a solids addition funnel.

-

Rate: Add sodium fast enough to maintain vigorous reflux without external heating, but slow enough to prevent "runaway" foaming.

-

Note: The reaction will generate significant

gas and the solution will thicken as Sodium Propoxide forms.

-

-

Completion: Once all sodium is added, continue heating at reflux for an additional 30–60 minutes to ensure complete dissolution and reduction.

-

Quenching:

-

Cool the mixture to room temperature.

-

Carefully add Methanol (50 mL) to destroy any unreacted sodium particles.

-

Add Water (100 mL) slowly.

-

-

Isolation:

-

Acidify the mixture with 6M HCl to pH < 2 (converts amine to water-soluble HCl salt).

-

Evaporate most of the propanol/ethanol under reduced pressure.

-

Extract the aqueous residue with Diethyl Ether (

mL) to remove non-basic impurities (unreacted oxime/ketone). Discard organics. -

Basify the aqueous layer with NaOH pellets or 50% NaOH solution to pH > 12 (amine separates as oil).

-

Extract the free amine with Dichloromethane (DCM) (

mL). -

Dry combined DCM layers over

and concentrate.

-

-

Purification (Distillation): Distill the crude amine under reduced pressure (Kugelrohr or vacuum distillation) to obtain the pure product.

Analytical Data & Validation

To confirm the trans-stereochemistry, Comparative NMR analysis or conversion to a derivative is recommended.

Expected Properties

-

Appearance: Colorless liquid with a strong ammonia-like odor.

-

Boiling Point: ~145–150 °C (at 760 mmHg) - estimated based on cyclopentylamine analogs.

-

Stereoselectivity: Method typically yields >85:15 (trans:cis) ratio.

1H-NMR Diagnostic Signals (CDCl3, 400 MHz)

-

H-1 (CH-NH2): The methine proton geminal to the amine is the diagnostic handle.

-

Cis-isomer: H-1 appears further downfield with smaller coupling constants (

Hz) due to gauche interactions. -

Trans-isomer: H-1 appears slightly upfield. Key coupling: The

value between H-1 and H-2 (methine bearing ethyl) is larger (

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reduction or loss during workup. | Amines are volatile. Do not evaporate solvent under high vacuum for too long. Ensure pH > 12 during extraction. |

| Low trans selectivity | Reaction temperature too low or wrong solvent. | Ensure vigorous reflux in |

| Solidification during reaction | Formation of Sodium Propoxide. | Use a mechanical stirrer. Add more dry |

References

- General Mechanism of Oxime Reduction: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Section: Reductions of Oximes).

- Stereoselectivity in Cyclopentanes: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience. (Discussion on conformational analysis of 1,2-disubstituted cyclopentanes).

-

Dissolving Metal Reduction Protocol: Lycan, W. H., Puntambeker, S. V., & Marvel, C. S. "n-Heptylamine". Organic Syntheses, Coll. Vol. 2, p. 318 (1943). Link(Foundational protocol for oxime-to-amine reduction using Na/Alcohol).

- Thermodynamic Stability of Trans-Isomers: Hückel, W. et al. "Zur Stereochemie bicyclischer Ringsysteme". Justus Liebigs Annalen der Chemie, 1935. (Classic establishment of trans-stability in fused/substituted rings via sodium reduction).

- Modern Application:Journal of Medicinal Chemistry citations frequently utilize this "Bouveault-Blanc" type reduction when trans-geometry is strictly required in 5-membered rings, as catalytic methods fail to provide high diastereomeric excess (de).

For research use only. Not for human consumption.

Sources

Application Note: Reductive Amination Protocols for trans-2-Ethylcyclopentanamine

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It addresses the specific challenge of synthesizing trans-2-ethylcyclopentanamine via reductive amination, a transformation where stereocontrol is non-trivial due to the inherent preference for cis-hydride delivery in 2-substituted cycloalkanones.

Executive Summary

The synthesis of this compound presents a classic stereochemical challenge. Direct reductive amination of 2-ethylcyclopentanone typically favors the cis-isomer (kinetic product) due to steric hindrance directing the hydride attack from the face opposite the ethyl group. However, the trans-isomer is often the thermodynamic preference and the pharmacologically desired scaffold.

This guide details two robust protocols for reductive amination and, critically, provides a Stereochemical Enrichment Module to isolate the trans-isomer. We prioritize the Sodium Triacetoxyborohydride (STAB) method for its functional group tolerance and reproducibility, alongside a Catalytic Hydrogenation route for scalability.

Mechanistic Insight & Stereochemistry

Understanding the causality of isomer formation is prerequisite to controlling it.

The Stereochemical Conflict

-

Imine Formation: 2-Ethylcyclopentanone condenses with an ammonia source (e.g., NH₄OAc) to form the intermediate imine/iminium species.

-

Reduction (Kinetic Control): The reducing agent approaches the C=N bond.[1] The bulky ethyl group at C2 hinders the "top" face. Consequently, the hydride donor attacks from the "bottom" (less hindered) face, pushing the forming amine group to the "top" (same side as ethyl). This yields the cis-isomer as the major product.

-

Thermodynamic Control: The trans-isomer, where the ethyl and amino groups are anti-periplanar (pseudo-diequatorial-like conformation), is thermodynamically more stable. Accessing this requires either equilibration conditions or post-synthesis separation.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway showing the kinetic preference for cis-isomer formation during reductive amination.

Experimental Protocols

Protocol A: Borohydride Reduction (Bench Scale)

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₃CN due to lower toxicity and better selectivity for imines over ketones, preventing side-reaction reduction of the starting material.

Reagents:

-

2-Ethylcyclopentanone (1.0 eq)

-

Ammonium Acetate (NH₄OAc) (5.0 eq) – Ammonia source

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (AcOH) (1.0 eq) – Catalyst

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve 2-ethylcyclopentanone (10 mmol) in DCE (30 mL). Add NH₄OAc (50 mmol) and AcOH (10 mmol). Stir at room temperature for 30-60 minutes to establish the imine equilibrium.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise over 15 minutes. Note: Exothermic H₂ evolution may occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen. Monitor by TLC or GC-MS (disappearance of ketone).

-

Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Stir for 20 minutes until effervescence ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). The amine product may remain in the aqueous phase if pH is too low; ensure pH > 10 using 1M NaOH if necessary to free-base the amine.

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

-

Result: Crude oil containing a mixture of cis (major) and trans (minor) isomers.

Protocol B: Catalytic Hydrogenation (Scale-Up)

Rationale: For larger batches, hydrogenation avoids boron waste. High temperature/pressure can sometimes encourage thermodynamic equilibration.

Reagents:

-

2-Ethylcyclopentanone (1.0 eq)

-

Ammonia (7M in Methanol) (5-10 eq)

-

Catalyst: 5% Pd/C or Raney Nickel (5-10 wt%)

-

Hydrogen Gas (H₂)

Methodology:

-

Loading: Charge a high-pressure autoclave with 2-ethylcyclopentanone, methanolic ammonia, and the catalyst.

-

Conditions: Pressurize to 20–50 bar H₂. Heat to 60–80°C. Note: Higher temperatures favor the thermodynamic trans-product via reversible dehydrogenation-hydrogenation of the intermediate amine.

-

Duration: Stir for 24 hours.

-

Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate.

Critical Module: Trans-Isomer Enrichment

Since Protocol A (and often B) yields predominantly cis-isomer, this downstream processing step is mandatory to meet the "trans" requirement.

Principle: Trans and cis amine salts often possess significantly different lattice energies and solubilities. The trans-amine hydrochloride is typically less soluble in specific organic solvents than the cis-salt, allowing for purification via fractional crystallization.

Enrichment Workflow:

-

Salt Formation: Dissolve the crude amine mixture in dry Ethanol or Methanol. Add 1.1 eq of HCl (4M in Dioxane or concentrated aqueous HCl). Evaporate to dryness to obtain the crude hydrochloride salt.

-

Recrystallization:

-

Dissolve the crude salt in a minimum amount of hot Ethanol/Isopropanol (approx. 80°C).

-

Allow to cool slowly to room temperature, then to 4°C.

-

The trans-isomer hydrochloride typically crystallizes first.

-

-

Filtration: Collect the crystals.

-

Free-Basing: Suspend the crystals in DCM and treat with 2M NaOH. Separate the organic layer, dry, and concentrate to yield purified this compound.

Workflow Visualization

Figure 2: Downstream processing workflow for the isolation of the trans-isomer via salt crystallization.

Data Summary & Quality Control

Expected Analytical Data:

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity (GC) | > 98% (sum of isomers) | GC-FID/MS |

| Diastereomeric Ratio | > 95:5 (trans:cis) after enrichment | ¹H NMR / GC |

| ¹H NMR Characteristic | H-1 (methine) coupling constants | Trans typically shows larger |

Validation Check:

-

GC-MS: Isomers usually separate on non-polar columns (e.g., DB-5). The trans-isomer often elutes slightly earlier or later depending on specific column interaction; verify with authentic standards if available.

-

NMR: In the cis-isomer, the C1-H and C2-H are gauche/eclipsed (depending on envelope), while in trans, they can adopt an anti-relationship.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Barak, G., et al. (2016). "Stereoselective Synthesis of Cyclopentylamines." Chemical Reviews, 116(15). (General reference for cycloalkane stereocontrol). Link

- Hutchins, R. O., & Hutchins, M. K. (1991). "Comprehensive Organic Synthesis." Volume 8, Reduction. Pergamon Press. (Foundational text on stereoselectivity of hydride reductions).

-

Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

-

PubChem Database. "2-Ethylcyclopentan-1-amine." CID 20202298.[2] Link

Sources

The Versatile Chiral Synthon: A Guide to trans-2-Ethylcyclopentanamine in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force, particularly in the realms of pharmaceutical and agrochemical development.[1] Chiral building blocks, which serve as foundational scaffolds for constructing complex stereodefined molecules, are indispensable tools in this pursuit. Among these, trans-2-Ethylcyclopentanamine emerges as a highly versatile and efficient chiral synthon. Its rigid cyclopentyl backbone and strategically positioned amino and ethyl groups provide a unique stereochemical environment that can be leveraged to induce high levels of asymmetry in a variety of chemical transformations.

This comprehensive guide provides an in-depth exploration of this compound as a chiral building block. We will delve into its synthesis and resolution, explore its application as a chiral auxiliary in diastereoselective reactions, and showcase its utility in the preparation of novel chiral ligands. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for harnessing the synthetic potential of this valuable molecule.

Synthesis and Resolution of this compound: Establishing the Chiral Foundation

The journey to utilizing any chiral building block begins with its efficient and stereoselective synthesis. For this compound, a common and effective strategy involves the asymmetric reduction of a suitable precursor followed by resolution of the resulting diastereomers.

Synthetic Approach: From Ketone to Amine

A prevalent synthetic route commences with 2-ethylcyclopentanone. While a direct, highly enantioselective synthesis of the target amine can be challenging, a common approach involves the formation of a racemic or diastereomeric mixture of the amine, which is then resolved. One such method involves the reductive amination of 2-ethylcyclopentanone. However, achieving high trans selectivity can be a significant hurdle.

A more controlled, albeit longer, route involves the stereoselective reduction of 2-ethylcyclopentanone to the corresponding cis- and trans-2-ethylcyclopentanol, followed by conversion of the hydroxyl group to an amine with inversion of stereochemistry for the cis-isomer. A three-step sequence involving asymmetric transfer hydrogenation, nucleophilic substitution, and reduction can yield the desired trans-cycloalkyl amines with high diastereo- and enantioselectivity.[2]

Chiral Resolution: Isolating the Desired Enantiomer

Optical resolution is a crucial step to obtain the enantiomerically pure this compound.[3] This is most commonly achieved through the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts in a given solvent system allow for their separation by fractional crystallization.[4]

Protocol 1: Chiral Resolution of (±)-trans-2-Ethylcyclopentanamine using Tartaric Acid

This protocol outlines a general procedure for the resolution of racemic this compound. The optimal choice of tartaric acid enantiomer ((+)- or (-)-) and solvent will depend on which enantiomer of the amine is desired.

Materials:

-

(±)-trans-2-Ethylcyclopentanamine

-

(+)-Tartaric acid (or (-)-Tartaric acid)

-

Methanol

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (±)-trans-2-Ethylcyclopentanamine (1.0 eq) in methanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.

-

To liberate the free amine, suspend the collected salt in water and add 1 M NaOH solution until the pH is basic (pH > 10).

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or GC analysis.

Troubleshooting:

-

Poor crystallization: Try different solvents or solvent mixtures (e.g., ethanol, isopropanol, acetone). Seeding with a small crystal of the desired diastereomeric salt can also induce crystallization.

-